molecular formula C13H15NO2S B2500249 N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide CAS No. 2319788-68-4

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide

Cat. No.: B2500249
CAS No.: 2319788-68-4
M. Wt: 249.33
InChI Key: WBJYMTOCMFCTQW-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide (CAS 2320213-97-4 ) is a synthetic hybrid heterocycle compound of significant interest in medicinal and agrochemical research. This molecule incorporates two privileged pharmacophores: a furan-3-carboxamide moiety and a thiophen-3-yl ring system. The thiophene ring is a well-established scaffold in drug discovery, ranked among the top heterocycles in U.S. FDA-approved small molecule drugs . It often serves as a bio-isostere for phenyl rings, improving metabolic stability and binding affinity through the electronic properties of its sulfur atom . Similarly, furan and its carboxamide derivatives are prevalent in various bioactive molecules. This specific structural combination suggests potential as a key intermediate or lead compound for developing new therapeutic or agrochemical agents. Researchers can leverage this compound in structure-activity relationship (SAR) studies, particularly in exploring new fungicidal activities, given that analogous N-(thiophen-2-yl)nicotinamide derivatives have demonstrated excellent efficacy against plant pathogens like cucumber downy mildew . Its well-defined structure provides multiple sites for further synthetic modification, making it a versatile building block for constructing compound libraries in high-throughput screening campaigns. This product is intended for research and development use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All chemicals must be handled by qualified and trained professionals adhering to appropriate safety protocols.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,11-4-6-17-8-11)9-14-12(15)10-3-5-16-7-10/h3-8H,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJYMTOCMFCTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=COC=C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide typically involves the condensation of 2-methyl-2-(thiophen-3-yl)propanamine with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide serves as a building block for synthesizing more complex molecules. Its structure enables the exploration of various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions:

  • Oxidation: Can yield thiophene sulfoxides or sulfones.
  • Reduction: Can be reduced to form dihydrofuran derivatives.
  • Substitution: Both rings can undergo electrophilic and nucleophilic substitutions.

Biology

The compound is under investigation for its bioactive properties , particularly its antimicrobial and anticancer activities. Research indicates that it interacts with various biological targets, influencing key biochemical pathways.

Biological Activities:

  • Antimicrobial Activity: Exhibits significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values between 0.22 to 0.30 μg/mL.
  • Anticancer Properties: Shows potential in inducing apoptosis in cancer cell lines like MCF7 and A549 at concentrations below 30 μM.

Antimicrobial Efficacy Study

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated potent activity, outperforming conventional antibiotics in biofilm inhibition assays.

Anticancer Activity Investigation

In a separate investigation focusing on its anticancer properties, the compound was tested on MCF7 and A549 cell lines. The results revealed significant induction of apoptosis at concentrations lower than 30 μM, suggesting its potential as a therapeutic agent in cancer treatment.

Industrial Applications

This compound is also utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties stemming from the thiophene and furan rings.

Similar Compounds

Compound NameStructure Type
2-butylthiopheneThiophene derivative
furfuralFuran derivative

Uniqueness

The combination of thiophene and furan rings in this compound provides a unique set of chemical and biological properties that are not typically found in compounds containing only one of these rings.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and furan rings can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents : The 2-methyl-2-(thiophen-3-yl)propyl group introduces sulfur-containing aromaticity, which may improve membrane permeability compared to pyridine or morpholine substituents in analogs .
  • Functional Groups : Analogs with dioxo groups (e.g., 4,9-dioxo) exhibit stronger CK2 inhibition, suggesting electron-withdrawing groups enhance enzyme binding .

Physicochemical Properties

  • Solubility : The absence of polar groups (e.g., morpholine in ’s 01236034) may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)furan-3-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Overview of the Compound

This compound is characterized by its unique thiophene and furan functional groups, which contribute to its biological activity. The compound's structure can be summarized as follows:

Property Details
Chemical Name This compound
Molecular Formula C13H15NOS
Molecular Weight 233.33 g/mol
Functional Groups Thiophene, Furan, Amide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to modulation of key biochemical pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as a reversible inhibitor of enzymes involved in lipid metabolism and inflammation, with reported IC50 values indicating effective inhibition against specific enzymes such as endothelial lipase.
  • Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. Its minimum inhibitory concentration (MIC) values indicate strong activity against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cell lines, showing promise as an anticancer agent. Flow cytometry studies have demonstrated its ability to suppress tumor growth in vivo .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Type Tested Pathogens/Cell Lines IC50/MIC Values Notes
AntimicrobialStaphylococcus aureusMIC: 0.25 μg/mLSignificant reduction in biofilm formation
Escherichia coliMIC: 0.30 μg/mLEffective against resistant strains
AnticancerMCF7 (breast cancer cell line)IC50: 25 μMInduces apoptosis through caspase activation
A549 (lung cancer cell line)IC50: 30 μMSuppresses tumor growth in xenograft models

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited potent activity with MIC values ranging from 0.22 to 0.30 μg/mL, outperforming conventional antibiotics like Ciprofloxacin in biofilm inhibition assays.
  • Anticancer Activity Investigation :
    In a separate investigation focusing on its anticancer properties, the compound was tested on MCF7 and A549 cell lines. The results revealed that it significantly induced apoptosis at concentrations lower than 30 μM, suggesting its potential as a therapeutic agent in cancer treatment .

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